molecular formula C14H10N2O B184341 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 3672-39-7

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B184341
CAS No.: 3672-39-7
M. Wt: 222.24 g/mol
InChI Key: GDQWGRMPXASNTI-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings.

Future Directions

Future research could focus on exploring the physical and chemical properties of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Additionally, its safety and hazards need to be thoroughly investigated. The potential applications of this compound in various fields such as environmental pollution control and catalysis also present exciting future directions .

Preparation Methods

The synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, where an aldehyde group is introduced into the 3-position of the imidazo[1,2-a]pyridine ring. This reaction involves treating 2-arylimidazo[1,2-a]pyridines with a mixture of phosphorus oxychloride and dimethylformamide . Another method involves the aldol condensation of this compound with acetophenone derivatives, yielding high reaction yields in a short time .

Chemical Reactions Analysis

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, dimethylformamide, and acetophenone derivatives. The major products formed from these reactions include chalcones and various functionalized derivatives.

Comparison with Similar Compounds

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its high biological activity and its ability to form stable complexes with transition metals, which can be utilized in various catalytic processes .

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQWGRMPXASNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356255
Record name 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3672-39-7
Record name 3-Formyl-2-phenylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3672-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde?

A1: this compound is an organic compound with a fused ring system. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. Structurally, it consists of an imidazo[1,2-a]pyridine core with a phenyl ring substituted at the 2-position and an aldehyde group at the 3-position. []

Q2: How does the structure of this compound relate to its activity?

A3: While specific structure-activity relationship (SAR) studies for this compound are limited within the provided research, modifications to its structure can significantly impact its activity. For instance, incorporating this compound into chalcone structures by reacting it with various acetophenone derivatives resulted in varying degrees of antibacterial activity against S. aureus, B. subtilis, and E. coli. [] This highlights the importance of the substituents on the chalcone framework for influencing antibacterial potency.

Q3: Are there computational chemistry studies related to this compound?

A4: Yes, computational chemistry plays a crucial role in understanding the behavior of this compound. For example, theoretical studies were combined with experimental data to investigate its use in a mesoporous silica-based adsorbent for copper(II) removal from aqueous solutions. [] These simulations helped elucidate the adsorption mechanism, active sites on the adsorbent, complex stability, and the nature of the chemical bonds formed during adsorption.

Q4: What is known about the material compatibility and stability of this compound?

A5: this compound has demonstrated potential for material science applications. When functionalized onto mesoporous silica, it acts as an effective adsorbent for copper(II) removal from aqueous solutions. [] This application showcases its compatibility with silica-based materials and its stability under adsorption conditions.

Q5: What analytical techniques are commonly used to characterize and study this compound?

A5: Various analytical techniques are employed to characterize and study this compound. These include:

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for structural elucidation and confirmation. [, ]
  • Microscopy: Scanning Electron Microscopy (SEM) provides insights into the morphology and surface characteristics, particularly valuable when studying its incorporation into materials like mesoporous silica. []
  • Thermal Analysis: Thermogravimetric Analysis (TGA) helps assess thermal stability and decomposition patterns, which is crucial for understanding its behavior at different temperatures and in various applications. []
  • Elemental Analysis: This technique determines the elemental composition, confirming its purity and providing valuable information for characterizing the synthesized compound. []

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